molecular formula C26H22F3N3O2S B2967647 2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 851714-56-2

2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2967647
CAS No.: 851714-56-2
M. Wt: 497.54
InChI Key: HOTGVHXNZLSWIL-UHFFFAOYSA-N
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Description

The compound 2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a benzamide derivative with a complex structure featuring:

  • A 2,6-difluorobenzamide core.
  • An ethyl linker connected to a 1H-indol-1-yl group.
  • A sulfanyl (-S-) bridge attached to a carbamoyl methyl moiety.
  • A 4-fluorophenylmethyl substituent.

Its molecular weight and polarity are influenced by the fluorine atoms and sulfanyl group, which may enhance metabolic stability and modulate solubility .

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O2S/c27-18-10-8-17(9-11-18)14-31-24(33)16-35-23-15-32(22-7-2-1-4-19(22)23)13-12-30-26(34)25-20(28)5-3-6-21(25)29/h1-11,15H,12-14,16H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGVHXNZLSWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

BA91851 (N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide)
  • Key Difference : Replaces the 4-fluorophenylmethyl group with a 4-butylphenyl chain.
  • Altered metabolic pathways, as alkyl chains are prone to oxidation compared to fluorinated groups.
  • Molecular Weight : 521.62 g/mol (vs. ~515 g/mol for the target compound, estimated from analogs) .
C064-0397 (2,6-difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide)
  • Key Difference : Substitutes the 4-fluorophenyl group with a 2-fluorophenyl moiety.
  • Impact :
    • Steric effects from ortho-fluorine may hinder binding to planar active sites.
    • Electronic effects could alter hydrogen-bonding capacity .
N-[(2,6-Difluorophenyl)methyl]-4-sulfamoylbenzamide (F6B)
  • Key Difference : Replaces the indole-sulfanyl-carbamoyl system with a sulfamoylbenzamide group.
  • Impact :
    • Enhanced solubility due to the sulfamoyl group (-SO₂NH₂).
    • Reduced hydrophobicity compared to the indole-containing target compound.
  • Molecular Weight : 326.32 g/mol (significantly lower than the target compound) .

Functional Group Modifications

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 2,6-Difluorobenzamide Indole, sulfanyl, carbamoyl, 4-F-PhCH₂ ~515 (estimated) Drug development (kinase inhibition?)
BA91851 2,6-Difluorobenzamide Indole, sulfanyl, carbamoyl, 4-butyl-Ph 521.62 Research tool (lipophilic probes)
C064-0397 2,6-Difluorobenzamide Indole, sulfanyl, carbamoyl, 2-F-Ph ~515 (estimated) Structure-activity relationship studies
F6B 2,6-Difluorobenzamide Sulfamoylbenzamide 326.32 Solubility-driven biomedical applications

Binding Affinity and Docking Insights

The Glide XP scoring function () highlights critical factors for protein-ligand interactions:

  • Hydrophobic Enclosure : The indole and fluorinated aromatic rings in the target compound may form enclosed hydrophobic pockets, enhancing binding affinity compared to less bulky analogs like F6B.
  • Hydrogen Bonding : The carbamoyl and amide groups in the target compound and its analogs could form neutral-neutral hydrogen bonds in hydrophobic environments, a feature optimized in the target compound due to fluorine's electron-withdrawing effects .

Biological Activity

2,6-Difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex chemical compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19F2N3OS
  • Molecular Weight : 393.45 g/mol

The compound features a difluorobenzamide structure with a sulfanyl group and an indole moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Indole Structure : Reaction of appropriate indole derivatives with fluorinated benzoyl chlorides.
  • Amide Bond Formation : Coupling the indole derivative with a sulfanyl-containing amine under basic conditions (e.g., using triethylamine).
  • Purification : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of Bcl-2 family proteins, which are crucial for cell survival.
  • Case Study : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, thereby reducing inflammation in cellular models.
  • Research Findings : In animal models of inflammation, administration resulted in a significant reduction in edema and inflammatory markers .

Antimicrobial Activity

Preliminary studies have suggested some antimicrobial properties:

  • Activity Spectrum : The compound exhibited activity against several bacterial strains, although further studies are needed to establish its efficacy and mechanism against specific pathogens .

Structure-Activity Relationship (SAR)

The presence of both fluorine atoms and the sulfanyl group appears to enhance the compound's biological activity. SAR studies indicate that modifications to these functional groups can significantly impact potency and selectivity against various biological targets.

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and binding affinity
Sulfanyl GroupEnhances interaction with biological targets
Indole MoietyCritical for anticancer activity

Comparative Analysis

When compared to similar compounds, such as 4-fluorophenyl derivatives or other benzamides, this compound demonstrates unique properties that may confer advantages in therapeutic applications.

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